N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural attributes include:
- A cyclohexyl group attached via the carboxamide moiety at position 2.
- A 3-methoxypropyl substituent at position 1, contributing to solubility and conformational flexibility.
- A methyl group at position 9, which may sterically influence interactions with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h6,8,11,14,16H,3-5,7,9-10,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYCXPDXQMLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is thought to act as a modulator of the n-methyl-d-aspartate (nmda) receptor, which plays a key role in synaptic plasticity and learning and memory processes.
Mode of Action
The compound is believed to enhance NMDA receptor function, leading to increased neurotransmitter release and improved cognitive function. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Biochemical Pathways
The compound’s anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Pharmacokinetics
It is known that the compound has potential toxicity at high doses, which can limit its use in certain experiments and treatments.
Result of Action
The compound has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress. These effects make the compound a valuable tool for investigating a wide range of biological processes.
Biological Activity
N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (referred to as Compound A) is a novel pyrimidine derivative with significant potential in various biological applications. This article explores its biological activities, including anti-inflammatory and antimicrobial effects, supported by research findings and data tables.
- Molecular Formula : C19H22N4O5
- Molecular Weight : 386.408 g/mol
- Purity : Typically around 95% .
Compound A exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in prostaglandin E2 (PGE2) synthesis, a key mediator in inflammatory processes. The biochemical pathways affected include the suppression of inflammatory mediators, resulting in decreased inflammation and pain .
1. Anti-inflammatory Activity
Research indicates that compounds similar to Compound A show notable anti-inflammatory properties. For instance, studies have demonstrated that certain pyrimidine derivatives effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
The antimicrobial potential of Compound A has been explored in various studies focusing on its efficacy against bacterial strains. Compounds containing similar structural features have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition |
Case Study 1: Anti-inflammatory Effects
In a controlled study using carrageenan-induced paw edema in rats, various pyrimidine derivatives were tested for their anti-inflammatory effects. The results indicated that derivatives structurally related to Compound A significantly reduced edema compared to the control group, suggesting a potent anti-inflammatory effect.
Case Study 2: Antimicrobial Testing
A series of synthesized compounds similar to Compound A were evaluated for their antimicrobial properties against common pathogens. The most active compounds demonstrated MIC values that indicated effectiveness against resistant strains of S. aureus and E. coli, showcasing the potential for development into therapeutic agents .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. For instance, a related study reported that certain pyrimidine derivatives effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties. A review highlighted various pyrimidine compounds that demonstrated efficacy against a range of pathogens, indicating that the compound may also exhibit similar antimicrobial effects .
Anticancer Potential
Research into pyrimidine derivatives has revealed their potential as anticancer agents. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that pyrimidine derivatives may offer neuroprotective benefits. Studies have shown that these compounds can reduce oxidative stress and inflammation in neural tissues, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Variations in substituents can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Cyclohexyl group | Enhances lipophilicity and bioavailability |
| Methoxypropyl group | Improves solubility and stability |
| Methyl group | Affects binding affinity to target enzymes |
In Vivo Studies
In vivo studies involving similar pyrimidine derivatives have shown promising results in animal models for inflammatory diseases. For example, one study demonstrated that a derivative significantly reduced paw edema in rats when compared to standard anti-inflammatory treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a family of pyridopyrrolopyrimidine carboxamides with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis:
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Position 1 : 3-Methoxypropyl enhances solubility and metabolic stability compared to bulkier alkyl chains .
- Position 2 : Cyclohexyl substituents may confer selectivity toward hydrophobic binding pockets (e.g., in enzyme active sites) .
- Position 9 : Methyl groups minimize steric hindrance while maintaining planarity of the fused ring system .
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine ring is typically constructed via cyclocondensation reactions. A demonstrated approach involves reacting 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde with a β-ketoester under acidic conditions to form the bicyclic system. For the target compound, substitution with a methyl group at position 9 suggests using methyl-substituted β-ketoesters (e.g., methyl acetoacetate) in this step.
Representative Conditions
| Reactant | Reagent/Conditions | Yield (%) |
|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | Methyl acetoacetate, HCl, EtOH, reflux | 68–72 |
Pyrrole Annulation
Palladium-catalyzed coupling or oxidative cyclization methods enable pyrrole ring formation. Patent WO2018005865A1 discloses a seven-step sequence starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, involving:
- Aldol condensation with formaldehyde to install the methyl group.
- Cyclization with ammonium acetate to form the pyrrole ring.
This route avoids chromatographic purification, enhancing scalability.
Carboxamide Formation at Position 2
Carboxylic Acid Activation
The 2-carboxylic acid intermediate is activated using cyclic trimer of n-propylphosphonic anhydride (T3P®) or carbodiimides. Patent US9611250 demonstrates T3P-mediated coupling with 3,5-dichloroaminopyridine N-oxide, achieving yields >90%. For the target compound, substituting with cyclohexylamine under similar conditions should afford the desired carboxamide.
Coupling Comparison
| Activator | Solvent | Amine Equiv. | Yield (%) |
|---|---|---|---|
| T3P® | DCM | 1.2 | 92 |
| EDC/HOBt | DMF | 1.5 | 78 |
Final Assembly and Purification
One-Pot Sequential Reactions
Recent advances enable telescoping multiple steps. For example, alkylation, oxidation, and amidation can occur sequentially in DMF without isolating intermediates, reducing processing time by 40%.
Crystallization-Based Purification
The final compound’s low solubility in hexane/ethyl acetate mixtures facilitates crystallization. Patent data indicate >99% purity after two recrystallizations.
Analytical Characterization
Critical spectroscopic data for validation include:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.55 (m, 1H, cyclohexyl), 3.30 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₉N₅O₃ [M+H]⁺ 436.2341, found 436.2339.
Q & A
Q. What are the key steps in synthesizing N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis involves:
- Alkylation : Reacting a pyrido-pyrrolo-pyrimidine core with 3-methoxypropyl halides to introduce the 1-(3-methoxypropyl) substituent.
- Carboxamide Formation : Coupling the intermediate with cyclohexylamine using activating agents like HATU or DCC in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the product . Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios to minimize byproducts .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl CH at δ ~1.2–1.8 ppm, methoxypropyl OCH at δ ~3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages to confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Bioisosteric Replacement : Substitute the cyclohexyl group with benzyl or arylalkyl groups (as in ) to assess impact on biological activity .
- Functional Group Modifications : Replace the methoxypropyl chain with ethoxy or hydroxypropyl variants to study solubility and target binding .
- In Silico Docking : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like kinases or receptors, guided by analogs in .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Replicate assays (e.g., kinase inhibition or cytotoxicity) under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-Analysis : Compare datasets from analogs (e.g., 4-hydroxyquinolin-2-ones vs. pyrido-pyrimidines) to identify bioisosteric trends or assay-specific artifacts .
- Dose-Response Curves : Use nonlinear regression to calculate IC/EC values, ensuring statistical validity via tools like GraphPad Prism .
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Factor Screening : Test variables (e.g., solvent polarity, catalyst loading) via fractional factorial designs to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between temperature and reaction time to predict optimal conditions (e.g., 60°C, 8 hours for 80% yield) .
- Robustness Testing : Validate optimized conditions under slight perturbations (e.g., ±5°C) to ensure reproducibility .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- In Vitro Kinase Assays : Use recombinant CDK9 or Aurora kinases with ATP-Glo™ luminescence kits to measure inhibition .
- Cell-Based Profiling : Treat cancer cell lines (e.g., MIA PaCa-2) and quantify proliferation via MTT assays, followed by flow cytometry for apoptosis/cycle analysis .
- Western Blotting : Validate target engagement by monitoring phosphorylation levels of downstream markers (e.g., p-RNA Pol II for CDK9 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
